molecular formula C20H21N5O4S B2378903 methyl (4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034523-08-3

methyl (4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2378903
CAS No.: 2034523-08-3
M. Wt: 427.48
InChI Key: OXXDLVVTCGUUTL-UHFFFAOYSA-N
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Description

Methyl (4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is a heterocyclic compound featuring a 1,2,3-triazole moiety fused with a pyrrolidine ring, a sulfonyl linker, and a carbamate functional group.

Properties

IUPAC Name

methyl N-[4-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]sulfonylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c1-29-20(26)21-16-7-9-18(10-8-16)30(27,28)24-12-11-17(13-24)25-14-19(22-23-25)15-5-3-2-4-6-15/h2-10,14,17H,11-13H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXDLVVTCGUUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is a complex compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including specific mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a triazole ring and a pyrrolidine moiety. The presence of the sulfonyl group further enhances its biological profile. Here are the key properties:

PropertyValue
Molecular FormulaC19H22N4O3S
Molecular Weight378.46 g/mol
SMILESCC(=O)N(C(=O)OC)C(C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C(C2)C(=N)N=C(N)C(=S)N3C=CC=C(C3))C4=CC=C(C=C4))
InChI KeyQPZLQXJYODRZQW-UHFFFAOYSA-N

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : Research indicates that derivatives of triazole compounds exhibit significant antiviral properties. For instance, triazole-based compounds have been evaluated for their efficacy against HIV-1, demonstrating the ability to inhibit viral replication in cellular models .
  • Anticancer Properties : The compound's structural components suggest potential anticancer effects. Triazole derivatives have shown promise in inhibiting cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Effects : Some studies have indicated that compounds containing triazole rings possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, making them candidates for further development in treating infections .

Case Studies and Research Findings

Several studies have focused on the biological activities of triazole-containing compounds similar to this compound:

1. Antiviral Activity

A study conducted on a series of 4-phenyltriazole derivatives demonstrated their effectiveness as HIV capsid inhibitors. The most potent compound showed a significant reduction in viral load in TZM-bl cells with an IC50 value indicating strong antiviral activity .

2. Anticancer Activity

In vitro studies have shown that triazole derivatives can inhibit the growth of various cancer cell lines. A specific derivative was reported to have an IC50 value lower than that of standard anticancer drugs like doxorubicin when tested against A431 and Jurkat cells, indicating its potential as an effective anticancer agent .

3. Antimicrobial Studies

Research has highlighted the antimicrobial effects of triazole compounds against a range of pathogens. For instance, a study found that specific triazole derivatives had minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics against Staphylococcus aureus and Escherichia coli .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives from the evidence, focusing on core motifs, functional groups, and synthesis methodologies.

Structural Analogues from Literature
Compound 4i and 4j ()

These derivatives feature tetrazole and pyrimidinone cores instead of the triazole-pyrrolidine system in the target compound. Key structural differences include:

  • Compound 4i: Incorporates a coumarin-pyrimidinone scaffold with a tetrazole linkage.
  • Compound 4j: Contains a thioxo-pyrimidinone group and a tetrazole ring.

Functional Group Comparison :

Feature Target Compound Compound 4i/4j
Heterocyclic Core 1,2,3-Triazole + pyrrolidine Tetrazole + pyrimidinone
Linker Sulfonyl Sulfonyl/coumarin
Terminal Group Carbamate Pyrazol-3-one/thioxo group

Synthesis : Compounds 4i/4j were synthesized via cyclocondensation reactions, whereas the target compound’s synthetic route is unspecified in the evidence. The presence of a sulfonyl group in both suggests shared strategies for introducing sulfur-based linkers .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

This pyrazole derivative shares a sulfanyl (S–) linker but lacks the triazole and carbamate groups. Key distinctions:

  • Substituents : The trifluoromethyl and aldehyde groups in contrast with the carbamate and phenyl-triazole groups in the target, highlighting divergent design priorities (e.g., electrophilicity vs. hydrogen-bonding capacity) .
Crystallographic and Computational Tools

For example:

  • SHELXL enables precise refinement of bond lengths and angles, crucial for comparing sulfonyl and carbamate geometries in related compounds .
  • ORTEP visualizes anisotropic displacement parameters, aiding in steric analysis of bulky groups like phenyl-triazole .
Pharmacological and Physicochemical Properties (Inferred)

Based on structural analogs:

  • Bioavailability : The carbamate group in the target compound may enhance metabolic stability compared to ester or aldehyde termini in .
  • Target Binding : Triazole-pyrrolidine systems (target) could mimic peptide bonds or interact with metal ions, similar to tetrazole-containing protease inhibitors () .

Data Table: Key Comparative Features

Parameter Target Compound Compound 4i () Compound
Core Structure 1,2,3-Triazole + pyrrolidine Tetrazole + pyrimidinone Pyrazole
Key Functional Groups Sulfonyl, carbamate Coumarin, sulfonyl Sulfanyl, aldehyde, trifluoromethyl
Synthetic Method Not reported Cyclocondensation Unspecified
Potential Applications Enzyme inhibition (inferred) Anticancer/antimicrobial Electrophilic intermediate

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